molecular formula C16H11NO2 B012151 2-(Naphthalen-1-yl)isonicotinic acid CAS No. 100004-93-1

2-(Naphthalen-1-yl)isonicotinic acid

Cat. No.: B012151
CAS No.: 100004-93-1
M. Wt: 249.26 g/mol
InChI Key: GISKBORJJFIVKW-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)isonicotinic acid is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Recognition

A study by Ghosn and Wolf (2011) discusses the synthesis of 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene from 1,8-dibromonaphthalene and 4-methoxy-2-methylphenylboronic acid. The axially chiral anti-isomer of this compound is stable at room temperature and can be used as a circular dichroism sensor for detecting a wide range of chiral amines, highlighting its potential in enantioselective recognition applications Ghosn & Wolf, 2011.

Catalysis and Chemical Synthesis

Moreau et al. (1992) explored the isopropylation of naphthalene over zeolites, demonstrating high β-selectivity in monoalkylation and dialkylation reactions. This study illustrates the utility of zeolites in catalysis, particularly in the selective formation of isopropylnaphthalene derivatives, which are significant in various chemical synthesis processes Moreau et al., 1992.

Coordination Polymers and Material Science

Zheng et al. (2005) reported on the hydrothermal synthesis of coordination polymers using 1,4-naphthalenedicarboxylic acid and lanthanide(III) chloride. The resultant polymers exhibit porous 3D networks, which are of interest for their potential applications in material science, particularly in gas storage, separation technologies, and catalysis Zheng et al., 2005.

Environmental Remediation

Zhu et al. (1996) investigated the treatment of wastewater from the H-acid manufacturing process, which is rich in naphthalene derivatives. They proposed a ferrous ion-peroxide oxidation method combined with coagulation for the treatment, demonstrating significant COD removal and biodegradability improvement of the wastewater Zhu et al., 1996.

Properties

IUPAC Name

2-naphthalen-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)12-8-9-17-15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISKBORJJFIVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540646
Record name 2-(Naphthalen-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100004-93-1
Record name 2-(1-Naphthalenyl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100004-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Naphthalen-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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